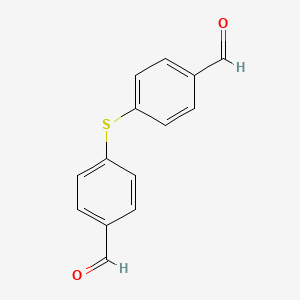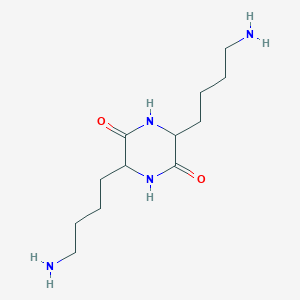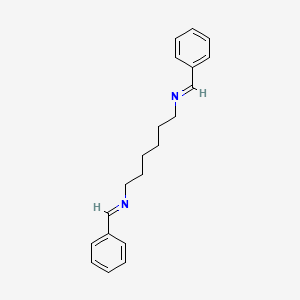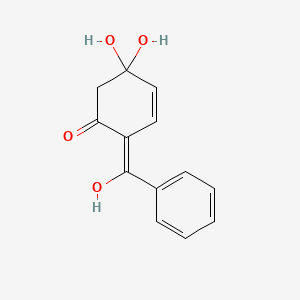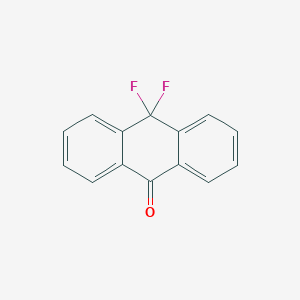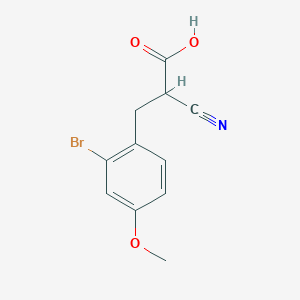
8-(Tributylammonium)octyl Bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Tributylammonium)octyl Bromide is a chemical compound with the molecular formula C20H43Br2N and a molecular weight of 457.37 g/mol . This compound is primarily used in proteomics research and is known for its solubility in various organic solvents such as acetone, DMF, chloroform, dichloromethane, and methanol . It is typically stored at -20°C to maintain its stability .
Vorbereitungsmethoden
The synthesis of 8-(Tributylammonium)octyl Bromide involves the alkylation of tributylamine with an appropriate alkyl halide. The reaction conditions typically include the use of a solvent such as acetone or DMF and may require heating to facilitate the reaction. The product is then purified through standard techniques such as recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
8-(Tributylammonium)octyl Bromide undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Common Reagents and Conditions: Typical reagents include nucleophiles like hydroxide ions, and conditions may involve solvents like methanol or dichloromethane.
Major Products: The major products formed depend on the specific nucleophile used in the substitution reactions.
Wissenschaftliche Forschungsanwendungen
8-(Tributylammonium)octyl Bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in substitution reactions.
Biology: This compound is utilized in proteomics research to study protein interactions and functions.
Medicine: While direct medical applications are limited, its role in biochemical research can contribute to medical advancements.
Wirkmechanismus
The mechanism of action of 8-(Tributylammonium)octyl Bromide involves its role as a phase transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic) in a reaction mixture, thereby increasing the reaction rate and efficiency. The molecular targets and pathways involved include the interaction with nucleophiles and the stabilization of transition states during chemical reactions .
Vergleich Mit ähnlichen Verbindungen
8-(Tributylammonium)octyl Bromide can be compared with other quaternary ammonium salts such as:
Tetrabutylammonium Bromide: Similar in structure but with four butyl groups instead of three butyl and one octyl group.
Tetraethylammonium Bromide: Contains four ethyl groups and is used in similar applications but with different solubility and reactivity profiles.
Tetramethylammonium Bromide: Contains four methyl groups and is used in various chemical reactions but with distinct physical and chemical properties.
The uniqueness of this compound lies in its specific structure, which provides distinct solubility and reactivity characteristics, making it suitable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C20H43Br2N |
|---|---|
Molekulargewicht |
457.4 g/mol |
IUPAC-Name |
8-bromooctyl(tributyl)azanium;bromide |
InChI |
InChI=1S/C20H43BrN.BrH/c1-4-7-17-22(18-8-5-2,19-9-6-3)20-15-13-11-10-12-14-16-21;/h4-20H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
HMUCAMIKARQSEG-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[N+](CCCC)(CCCC)CCCCCCCCBr.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


